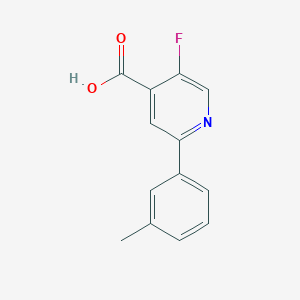

5-Fluoro-2-(m-tolyl)isonicotinic acid

Description

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

5-fluoro-2-(3-methylphenyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C13H10FNO2/c1-8-3-2-4-9(5-8)12-6-10(13(16)17)11(14)7-15-12/h2-7H,1H3,(H,16,17) |

InChI Key |

KGJKXCCHMNDJBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C(=C2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(m-tolyl)isonicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dibromo pyridine as the starting material.

Coupling Reaction: The 5-fluoro-2-bromopyridine is then subjected to a coupling reaction with m-tolylboronic acid using a palladium catalyst under Suzuki-Miyaura coupling conditions. This step introduces the m-tolyl group at the 2-position.

Hydroxylation: The final step involves the hydroxylation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(m-tolyl)isonicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Fluoro-2-(m-tolyl)isonicotinic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

Biological Studies: It can be used in studies investigating the biological activity of fluorinated aromatic compounds.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(m-tolyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine atom and the isonicotinic acid core play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring significantly alter electronic properties, solubility, and reactivity. Key analogs include:

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group (OCH₃) in 5-Fluoro-2-methoxyisonicotinic acid increases polarity and pKa compared to the trifluoromethyl group (CF₃), which lowers pKa (2.01 vs. 2.77) due to its strong electron-withdrawing nature .

- The m-tolyl group (meta-CH₃-C₆H₄) in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability better than CF₃ or OCH₃ derivatives.

Metabolic Stability and Degradation Pathways

Substituents influence microbial degradation pathways:

- Hydroxylation : Unsubstituted isonicotinic acid undergoes hydroxylation at the 2- and 6-positions, forming 2,6-dihydroxyisonicotinic acid (citrazinic acid) . Fluorine at the 5-position likely slows this process due to its electronegativity and steric effects.

- Ring Cleavage : Microorganisms metabolize isonicotinic acid derivatives via succinic acid semialdehyde intermediates . Bulkier substituents (e.g., m-tolyl) may hinder enzymatic access, increasing persistence compared to smaller groups like CH₃ or OCH₃.

Key Research Findings

- Bioavailability: Fluorine and m-tolyl groups synergistically improve oral bioavailability compared to non-fluorinated analogs, as seen in pharmacokinetic studies of related compounds .

- Enzyme Inhibition: Substituted isonicotinic acids inhibit enzymes like enoyl-acyl carrier protein reductase (InhA) in tuberculosis therapy. The m-tolyl group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-(m-tolyl)isonicotinic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using precursors like fluorinated isonicotinic acid derivatives and m-tolylboronic acids . Optimize parameters (temperature, catalyst loading, solvent polarity) via Design of Experiments (DoE) to maximize yield. Monitor intermediates using HPLC or LC-MS for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns and aromaticity.

- FT-IR for identifying carboxylic acid (-COOH) and C-F stretching vibrations (~1100 cm⁻¹) .

- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation.

- UV-Vis spectroscopy to study electronic transitions influenced by the fluorine atom and m-tolyl group .

Q. How can solubility and stability be assessed for in vitro biological assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS, DMSO, and ethanol at 25°C. Measure saturation concentration via UV absorbance or gravimetric analysis .

- Stability : Incubate the compound in buffer solutions (pH 4–9) at 37°C for 24–72 hours. Monitor degradation using LC-MS and quantify intact compound retention .

Advanced Research Questions

Q. How do steric and electronic effects of the m-tolyl and fluorine substituents influence reactivity in catalytic transformations?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions and frontier molecular orbitals. Compare activation energies for reactions (e.g., esterification) with/without substituents .

- Experimental Validation : Synthesize analogs (e.g., 2-(p-tolyl) or non-fluorinated variants) and compare reaction kinetics via stopped-flow spectroscopy .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from Scopus or PubMed (filtered by assay type, cell line, and purity >95%). Use statistical tools (ANOVA, Bland-Altman plots) to identify outliers .

- Mechanistic Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate with a reference inhibitor (e.g., staurosporine) .

Q. How can heterogeneous catalysis be applied to improve the sustainability of large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test metal-organic frameworks (MOFs) or supported palladium catalysts for Suzuki couplings. Assess recyclability via ICP-OES to detect metal leaching .

- Green Metrics : Calculate E-factors and atom economy for each route. Prioritize solvents with low environmental impact (e.g., cyclopentyl methyl ether) .

Q. What role does the compound’s crystal packing play in its physicochemical behavior?

- Methodological Answer :

- Thermal Analysis : Perform DSC/TGA to correlate melting points with intermolecular interactions (e.g., hydrogen bonding networks).

- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify π-π stacking or C-F···H contacts influencing solubility and stability .

Key Considerations for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.